molecular formula C12H9ClF3N3O3 B13924036 Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate CAS No. 1000576-73-7

Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13924036
CAS No.: 1000576-73-7
M. Wt: 335.66 g/mol
InChI Key: XTPPMWSPNGTFMF-UHFFFAOYSA-N
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Description

Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known to impart significant pharmacological activity. The presence of the triazole ring and the ethyl ester group further enhances its chemical versatility, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolyzed carboxylic acids.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group, triazole ring, and ethyl ester, which together impart distinct chemical and biological properties.

Properties

CAS No.

1000576-73-7

Molecular Formula

C12H9ClF3N3O3

Molecular Weight

335.66 g/mol

IUPAC Name

ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-5-oxo-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C12H9ClF3N3O3/c1-2-22-10(20)9-17-11(21)19(18-9)8-4-3-6(13)5-7(8)12(14,15)16/h3-5H,2H2,1H3,(H,17,18,21)

InChI Key

XTPPMWSPNGTFMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)N1)C2=C(C=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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